3-chloro-N-methyl-4-(trifluoromethoxy)aniline
Overview
Description
3-chloro-N-methyl-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3), a chloro group (-Cl), and a methyl group (-CH3) attached to an aniline ring
Mechanism of Action
Target of Action
It is often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that aniline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The effects of 3-chloro-N-methyl-4-(trifluoromethoxy)aniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or no adverse effects, while at higher doses, it can cause toxic effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur. Additionally, high doses of this compound can lead to oxidative stress, inflammation, and tissue damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group, forming 3-chloro-4-aminophenol.
Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate to yield 3-chloro-N-methyl-4-aminophenol.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a suitable trifluoromethoxylating agent, such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I), under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N-methyl-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)aniline: Lacks the chloro and methyl groups, making it less versatile in certain chemical reactions.
3-chloroaniline: Lacks the trifluoromethoxy and methyl groups, resulting in different chemical properties and reactivity.
N-methyl-4-(trifluoromethoxy)aniline:
Uniqueness
3-chloro-N-methyl-4-(trifluoromethoxy)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the chloro and methyl groups provide additional sites for chemical modification and derivatization.
Properties
IUPAC Name |
3-chloro-N-methyl-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJSLCKUVCNVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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